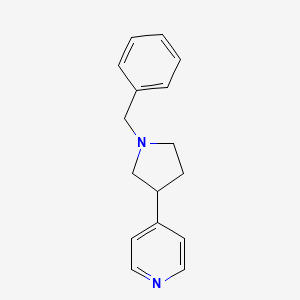
4-(1-ベンジルピロリジン-3-イル)ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
4-(1-Benzylpyrrolidin-3-yl)pyridine has several scientific research applications :
Chemistry: It is used as a reference standard in pharmaceutical testing.
Biology: It is used in the study of biological pathways and molecular interactions.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the synthesis of various industrial chemicals and materials.
準備方法
The synthesis of 4-(1-Benzylpyrrolidin-3-yl)pyridine involves a multi-step reaction. One reported method includes the following steps :
Step 1: Ammonium formate is used with palladium on carbon (Pd/C) in methanol at 80-90°C for 8 hours, yielding a 91% product.
Step 2: The product from step 1 is then reacted with triethylamine in tetrahydrofuran at 30°C.
化学反応の分析
4-(1-Benzylpyrrolidin-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
作用機序
類似化合物との比較
4-(1-Benzylpyrrolidin-3-yl)pyridine can be compared with other similar compounds, such as :
- Benzo[4,5]imidazo[1,2-a]pyridine
- (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)ethanenitrile
- (4-fluorophenyl)-acrylonitrile
- Benzo[f]chromen-3-one
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 4-(1-Benzylpyrrolidin-3-yl)pyridine.
生物活性
4-(1-Benzylpyrrolidin-3-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with a benzyl group and a pyrrolidine moiety. Its chemical structure can be represented as follows:
- IUPAC Name : 4-(1-Benzylpyrrolidin-3-yl)pyridine
- Molecular Formula : C14H18N2
Antimicrobial Properties
Research indicates that 4-(1-Benzylpyrrolidin-3-yl)pyridine exhibits antimicrobial activity. A study found that derivatives of this compound showed effective inhibition against various bacterial strains, suggesting potential as an antimicrobial agent.
Antiparasitic Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of Trypanosoma brucei, the causative agent of sleeping sickness. The compound exhibited low micromolar levels of inhibition, indicating its potential as an antiparasitic therapeutic .
Neuroprotective Effects
The neuroprotective properties of 4-(1-Benzylpyrrolidin-3-yl)pyridine are particularly noteworthy. It has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promising results in enhancing cholinergic neurotransmission .
The mechanisms underlying the biological activities of 4-(1-Benzylpyrrolidin-3-yl)pyridine involve:
- Enzyme Inhibition : The compound interacts with active sites of enzymes such as AChE, leading to increased levels of acetylcholine in synaptic clefts.
- Cellular Uptake : Its lipophilic nature allows for efficient cellular uptake, enhancing its bioavailability and therapeutic effects.
Case Studies
特性
IUPAC Name |
4-(1-benzylpyrrolidin-3-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-4-14(5-3-1)12-18-11-8-16(13-18)15-6-9-17-10-7-15/h1-7,9-10,16H,8,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPAMRAMUWHMQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=NC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













